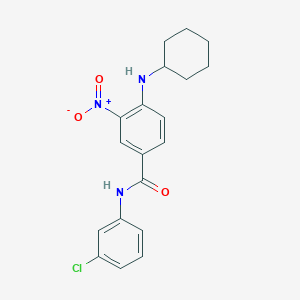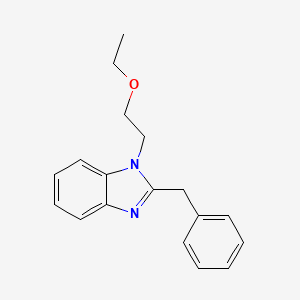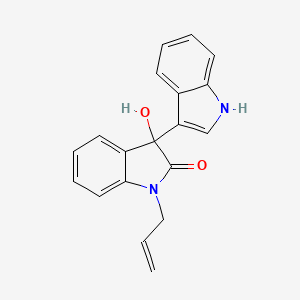![molecular formula C17H14Cl2N2OS3 B4085477 2-[(2,6-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4085477.png)
2-[(2,6-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds related to the specified molecule, involves complex chemical reactions that build the thiadiazole core. These processes often start with basic building blocks, such as benzyl and methoxybenzyl compounds, undergoing cyclization and substitution reactions to form the thiadiazole ring. The specificity of the synthesis process depends on the desired substitution pattern on the thiadiazole ring, which can significantly affect the compound's physical and chemical properties (Hovsepyan et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of thiadiazole derivatives reveals intricate details about their geometric configuration, electronic distribution, and intermolecular interactions. X-ray crystallography and spectroscopic methods such as NMR and IR are instrumental in elucidating these structural aspects, offering a deep understanding of how structural nuances influence the compound's behavior and reactivity (Yin et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole compounds are diverse, including nucleophilic substitution, cyclization, and condensation reactions. These reactions allow for the introduction of various functional groups that can alter the compound's chemical properties and reactivity. The presence of electron-withdrawing or electron-donating substituents on the thiadiazole ring can significantly affect its participation in chemical reactions, influencing the compound's potential applications (Mataka et al., 1992).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are determined by the compound's molecular structure and the nature of its substituents. Analyzing the physical properties provides valuable information for optimizing the compound's use in various fields, including materials science and pharmaceuticals (Banu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS3/c1-22-12-7-5-11(6-8-12)9-23-16-20-21-17(25-16)24-10-13-14(18)3-2-4-15(13)19/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUYRYLYUWGXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,6-Dichlorobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4085409.png)

![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4085422.png)
![6-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4085423.png)
![6-amino-3-propyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4085430.png)
![2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4085437.png)

![N-[3-(4-morpholinyl)propyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4085455.png)
![N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4085466.png)
![2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4085471.png)
![N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4085474.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4085476.png)
![7-(difluoromethyl)-3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4085483.png)